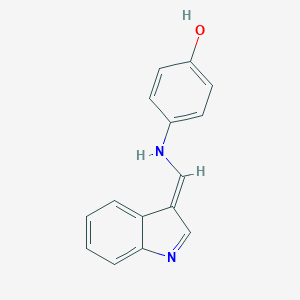
(E)-4-(((1H-indol-3-yl)methylene)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(((1H-indol-3-yl)methylene)amino)phenol, also known as 4-IA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
Scientific Research Applications
(E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to have various scientific research applications, including cancer research, neuroprotection, and antioxidant activity. Studies have shown that (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising therapeutic agent for cancer treatment. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to have antioxidant activity, which can help in preventing cell damage caused by free radicals.
Mechanism Of Action
The mechanism of action of (E)-4-(((1H-indol-3-yl)methylene)amino)phenol is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to activate the Nrf2-ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemical And Physiological Effects
Studies have shown that (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has various biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-metastatic activities. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the advantages of using (E)-4-(((1H-indol-3-yl)methylene)amino)phenol in lab experiments is its low toxicity, which makes it safe for use in cell culture and animal studies. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using (E)-4-(((1H-indol-3-yl)methylene)amino)phenol is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research on (E)-4-(((1H-indol-3-yl)methylene)amino)phenol include the development of novel derivatives with improved solubility and bioavailability, further studies to elucidate its mechanism of action and potential applications in cancer treatment and neuroprotection, and clinical trials to evaluate its safety and efficacy.
Synthesis Methods
The synthesis of (E)-4-(((1H-indol-3-yl)methylene)amino)phenol involves the condensation of indole-3-carboxaldehyde with 4-aminophenol in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
properties
IUPAC Name |
4-(1H-indol-3-ylmethylideneamino)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-13-7-5-12(6-8-13)16-9-11-10-17-15-4-2-1-3-14(11)15/h1-10,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJOHAQUDMOXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((1H-indol-3-yl)methylene)amino)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

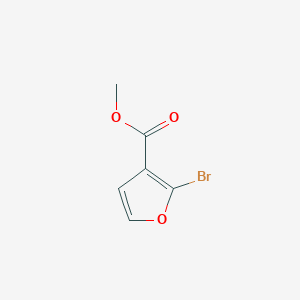
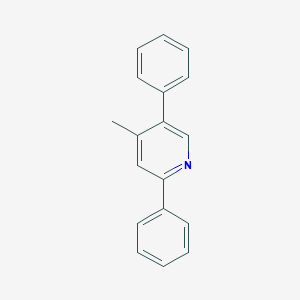
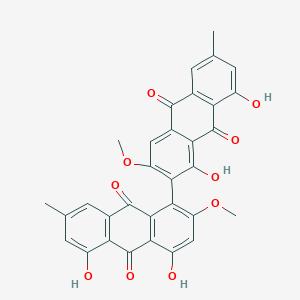
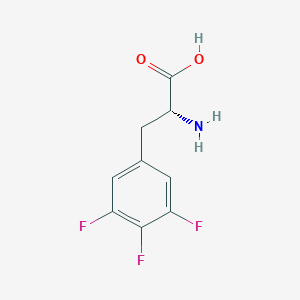
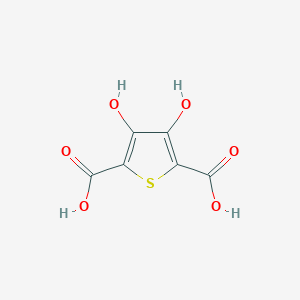
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)
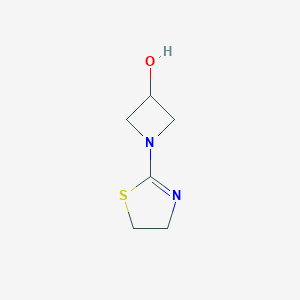
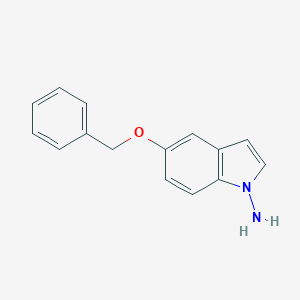
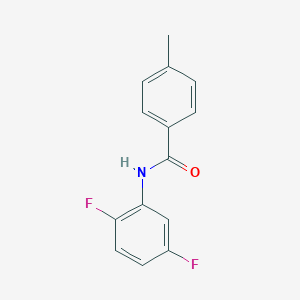

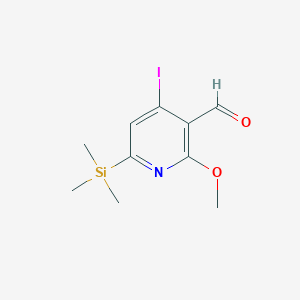
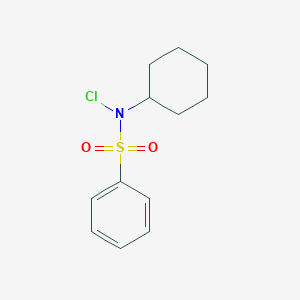
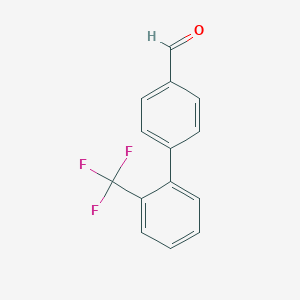
![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)